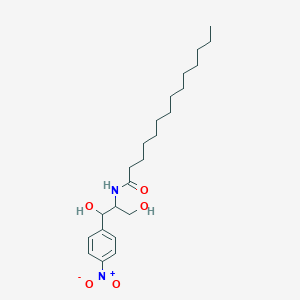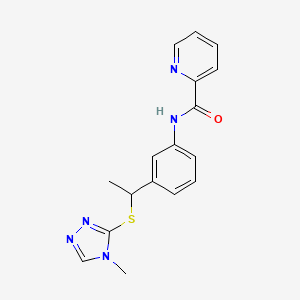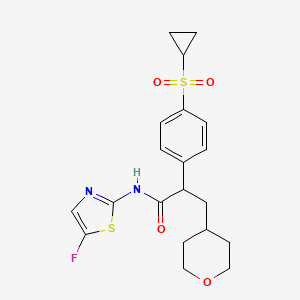
NMT1 inhibitor B13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NMT1 inhibitor B13 is a small-molecule inhibitor that targets the enzyme N-myristoyltransferase 1 (NMT1). NMT1 is responsible for the co- and posttranslational myristoylation of proteins, a process that involves the covalent attachment of myristic acid to the N-terminus of target proteins. This modification is crucial for the proper localization and function of various proteins, including oncogenic proteins such as Src family kinases. B13 has been identified as a potent inhibitor of NMT1, blocking the myristoylation and subsequent membrane localization of these proteins, thereby attenuating oncogenic signaling .
Métodos De Preparación
The synthesis of NMT1 inhibitor B13 involves several steps, starting with the preparation of the myristoyl-CoA analogue. The synthetic route typically includes the following steps:
Formation of the Myristoyl-CoA Analogue: This involves the reaction of myristic acid with coenzyme A under specific conditions to form the myristoyl-CoA analogue.
Chemical Synthesis of B13: The myristoyl-CoA analogue is then subjected to a series of chemical reactions, including condensation and cyclization reactions, to form the final compound B13.
Industrial production methods for B13 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
NMT1 inhibitor B13 undergoes several types of chemical reactions, including:
Oxidation: B13 can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also modify B13, potentially affecting its inhibitory potency.
Substitution: B13 can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
NMT1 inhibitor B13 has a wide range of scientific research applications, including:
Chemistry: B13 is used as a tool compound to study the role of N-myristoylation in protein function and localization.
Biology: In biological research, B13 is used to investigate the effects of inhibiting NMT1 on cellular processes, such as cell cycle progression and proliferation.
Medicine: B13 has shown promise as a potential therapeutic agent for the treatment of cancers, particularly those driven by oncogenic proteins that require myristoylation for their activity.
Mecanismo De Acción
The mechanism of action of NMT1 inhibitor B13 involves the inhibition of the enzymatic activity of NMT1. By blocking the transfer of myristic acid to target proteins, B13 prevents their proper localization to the cytoplasmic membrane. This disruption of protein localization attenuates oncogenic signaling pathways mediated by proteins such as Src family kinases. The molecular targets of B13 include NMT1 and the myristoylated proteins that rely on NMT1 for their function .
Comparación Con Compuestos Similares
NMT1 inhibitor B13 can be compared with other similar compounds, such as:
Hydroxy-myristate: A weak NMT inhibitor that lacks specificity.
Tris(dibenzylideneacetone) dipalladium (Tris DBA): An organopalladium compound that inhibits NMT1 but also reduces its expression.
Desloratidine: Another compound with weak NMT inhibitory activity.
What sets B13 apart is its potency and specificity as an NMT1 inhibitor, making it a valuable tool for studying the role of N-myristoylation in various biological processes and its potential as a therapeutic agent .
Propiedades
IUPAC Name |
N-[1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]tetradecanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-22(27)24-21(18-26)23(28)19-14-16-20(17-15-19)25(29)30/h14-17,21,23,26,28H,2-13,18H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSDVLHKNBOGJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide;hydrochloride](/img/structure/B11932255.png)




![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)
![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)

![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)

![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)
![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11932335.png)
